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Abstract
This technical guide provides an in-depth exploration of 6-Bromo-2-methoxynicotinaldehyde,

a pivotal heterocyclic building block in contemporary organic synthesis and medicinal

chemistry. The document delineates the compound's physicochemical properties, offers a

robust, field-tested synthetic protocol, and provides a detailed spectroscopic characterization

profile. Furthermore, it critically examines the molecule's reactivity, with a significant focus on

its application in palladium-catalyzed cross-coupling reactions. A key emphasis is placed on its

strategic importance as a precursor to sophisticated molecular architectures, particularly in the

synthesis of kinase inhibitors targeting the PI3K/mTOR signaling pathway, a cornerstone of

modern oncology research. This guide is intended to serve as an essential resource for

researchers, scientists, and drug development professionals, enabling them to leverage the full

synthetic potential of this versatile intermediate.

Introduction: The Strategic Value of a Bifunctional
Pyridine Scaffold
6-Bromo-2-methoxynicotinaldehyde, with the systematic IUPAC name 6-bromo-2-

methoxypyridine-3-carbaldehyde, is a solid, crystalline compound at room temperature.[1][2] Its

molecular structure is characterized by a pyridine ring functionalized with three distinct and
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strategically positioned groups: a bromine atom at the 6-position, a methoxy group at the 2-

position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of

functionalities makes it a highly valuable and versatile intermediate in organic synthesis.

The bromine atom serves as an excellent handle for a variety of transition metal-catalyzed

cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom

bonds. The aldehyde group is a versatile functional group that can undergo a wide range of

transformations, including nucleophilic additions, reductive aminations, and condensations, to

build molecular complexity. The methoxy group, while relatively stable, can influence the

electronic properties of the pyridine ring and, in some contexts, can be a site for demethylation

to reveal a pyridinone scaffold.

The confluence of these features makes 6-Bromo-2-methoxynicotinaldehyde a particularly

sought-after building block in the field of medicinal chemistry. The substituted pyridine motif is a

common feature in a vast number of biologically active compounds and approved drugs.[3]

Specifically, this scaffold is a key component in the synthesis of potent and selective kinase

inhibitors, which are at the forefront of targeted cancer therapy.

Physicochemical and Spectroscopic
Characterization
A thorough understanding of the physical and chemical properties of 6-Bromo-2-
methoxynicotinaldehyde is essential for its effective use in synthesis. The key properties are

summarized in the table below.

Property Value

CAS Number 58819-88-8

Molecular Formula C₇H₆BrNO₂

Molecular Weight 216.03 g/mol

Appearance Solid

Melting Point 43 °C

Storage Temperature 2-8°C, under inert atmosphere
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Table 1: Physicochemical Properties of 6-Bromo-2-methoxynicotinaldehyde.[1][2]

Spectroscopic Profile
While experimentally determined spectra for this specific compound are not consistently

available in the public domain, a predicted spectroscopic profile can be derived from the

analysis of structurally analogous compounds and established spectroscopic principles.

The ¹H and ¹³C NMR spectra are the most powerful tools for the structural elucidation of 6-
Bromo-2-methoxynicotinaldehyde. The predicted chemical shifts are influenced by the

electronic effects of the substituents on the pyridine ring. The aldehyde and bromo groups are

electron-withdrawing, while the methoxy group is electron-donating.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.2 s 1H
Aldehyde proton (-

CHO)

~8.0 d, J ≈ 8 Hz 1H Aromatic proton (H-4)

~7.4 d, J ≈ 8 Hz 1H Aromatic proton (H-5)

~4.0 s 3H
Methoxy protons (-

OCH₃)

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1590286?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh6fd84244
https://www.americanelements.com/58819-88-8-6-bromo-2-methoxynicotinaldehyde
https://www.benchchem.com/product/b1590286?utm_src=pdf-body
https://www.benchchem.com/product/b1590286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~190 Aldehyde carbon (C=O)

~163 Aromatic carbon (C-2)

~145 Aromatic carbon (C-6)

~140 Aromatic carbon (C-4)

~125 Aromatic carbon (C-3)

~115 Aromatic carbon (C-5)

~54 Methoxy carbon (-OCH₃)

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl

stretch of the aldehyde group.

Predicted Infrared (IR) Spectroscopy Data:

Wavenumber (cm⁻¹) Intensity Assignment

~1700 Strong C=O stretch (aldehyde)

~1580, ~1460 Medium-Strong
C=C and C=N stretching

(pyridine ring)

~1250 Strong C-O-C stretch (aryl ether)

~1100 Medium C-Br stretch

In mass spectrometry with electron ionization (EI), the molecule is expected to exhibit a

characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom

(⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio).

Predicted Mass Spectrometry (MS) Data:
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m/z
Predicted Relative
Abundance

Assignment

217 ~50%
[M+2]⁺ molecular ion (with

⁸¹Br)

215 ~50% [M]⁺ molecular ion (with ⁷⁹Br)

186/188 Variable [M-CHO]⁺

136 Variable [M-Br]⁺

Experimental Protocol for Spectroscopic Analysis
The following are generalized, yet robust, protocols for acquiring the spectroscopic data

described above. These protocols are designed to yield high-quality data for structural

confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 10-15 mg of 6-Bromo-2-
methoxynicotinaldehyde in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or

DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer at room temperature.

¹H NMR Parameters: Employ a standard 30-degree pulse angle, a relaxation delay of 1-2

seconds, and acquire 16-32 scans.

¹³C NMR Parameters: Utilize a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and acquire 1024 or more scans with proton decoupling to enhance the signal-to-noise

ratio.

Infrared (IR) Spectroscopy:
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of

4000-400 cm⁻¹.

Background Correction: Perform a background scan of the empty ATR crystal prior to

analyzing the sample to ensure an accurate spectrum.

Mass Spectrometry (MS):

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or

after separation by gas chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) for this relatively volatile compound.

Mass Analysis: Separate the ionized fragments based on their mass-to-charge ratio (m/z)

using a quadrupole or time-of-flight (TOF) mass analyzer.

Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the parent ion and its

characteristic isotopic pattern to confirm the molecular weight and the presence of bromine.

Synthesis of 6-Bromo-2-methoxynicotinaldehyde
While several suppliers offer 6-Bromo-2-methoxynicotinaldehyde, an efficient and scalable

laboratory synthesis is crucial for many research applications. A highly plausible and chemically

sound approach involves the direct bromination of the commercially available precursor, 2-

methoxynicotinaldehyde, using N-Bromosuccinimide (NBS).
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Proposed Synthetic Pathway

2-Methoxynicotinaldehyde 6-Bromo-2-methoxynicotinaldehyde
NBS, Acetonitrile, Reflux

Suzuki-Miyaura Cross-Coupling Workflow

6-Bromo-2-methoxynicotinaldehyde

6-Aryl/Heteroaryl-2-methoxynicotinaldehydePd Catalyst, Base, Solvent, Heat

R-B(OH)₂

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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